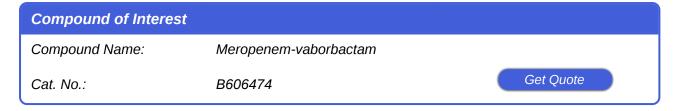


Meropenem-Vaborbactam: A Technical Guide to Overcoming Serine β-Lactamase Mediated Resistance

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of β-Lactamase-Mediated Resistance

 β -lactam antibiotics, characterized by the eponymous four-membered ring, have long been the cornerstone of antibacterial therapy.[1] Their mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of the bacterial cell wall.[1] [2] However, the clinical efficacy of this extensive class of drugs is severely threatened by the widespread emergence of bacterial resistance. The most significant mechanism of resistance against β -lactams in Gram-negative bacteria is the production of β -lactamase enzymes, which hydrolyze the amide bond in the β -lactam ring, rendering the antibiotic inactive.[3][4]

Among the most formidable of these are the serine β -lactamases, particularly carbapenemases like the Klebsiella pneumoniae Carbapenemase (KPC), which can degrade even the most potent carbapenem antibiotics.[5] This has created an urgent need for novel therapeutic strategies. One such strategy is the combination of a β -lactam antibiotic with a β -lactamase inhibitor (BLI). **Meropenem-vaborbactam** is a next-generation combination therapy developed to combat infections caused by carbapenem-resistant Enterobacterales (CRE), especially those producing KPC enzymes.[6] Vaborbactam (formerly RPX7009) is a novel, cyclic boronic



acid-based BLI that potently inhibits a wide range of serine β -lactamases, thereby restoring the antibacterial activity of meropenem.[3][7][8]

Mechanism of Action: Restoring Meropenem's Potency

The combination of meropenem and vaborbactam is a synergistic pairing designed to overcome specific resistance mechanisms.

- Meropenem: A broad-spectrum carbapenem antibiotic that provides antibacterial activity by binding to and inactivating essential PBPs (PBP2, PBP3, and PBP4), which disrupts cell wall synthesis and leads to cell death.[9] In the absence of potent β-lactamases, meropenem is highly effective against a wide range of Gram-negative bacteria.
- Vaborbactam: A non-β-lactam, cyclic boronic acid derivative that acts as a potent inhibitor of Ambler Class A and Class C serine β-lactamases.[3][9][10] Vaborbactam itself possesses no intrinsic antibacterial activity.[9] Its function is to protect meropenem from enzymatic degradation.

The inhibitory mechanism of vaborbactam involves a two-step kinetic process.[3] First, it forms a non-covalent complex with the β -lactamase. Subsequently, the boron atom of vaborbactam forms a reversible, covalent bond with the catalytic serine residue (Ser70 in KPC-2) in the active site of the enzyme.[2][3][11] This forms a highly stable acyl-enzyme intermediate that is resistant to deacylation, effectively sequestering the enzyme and preventing it from hydrolyzing meropenem.[3] The high stability of this complex is demonstrated by a very low dissociation constant (koff), particularly with KPC enzymes.[3] Crystal structure analysis of the KPC-2-vaborbactam complex reveals that vaborbactam forms several hydrogen bonds within the active site, contributing to its high affinity.[2][10][11][12]



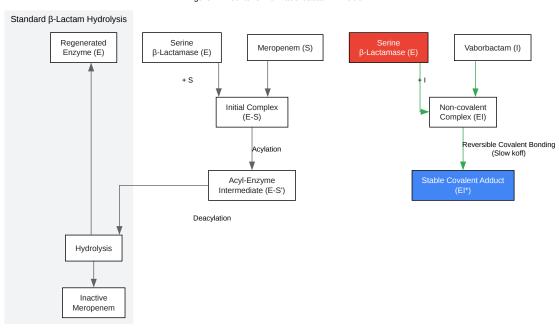


Figure 1: Mechanism of Vaborbactam Inhibition

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Spectrum of Activity Against Serine β-Lactamases

Foundational & Exploratory





Vaborbactam demonstrates potent inhibition against specific classes of β -lactamases, as categorized by the Ambler classification system. This system divides β -lactamases into four molecular classes (A, B, C, and D) based on their amino acid sequences.[13] Classes A, C, and D are serine hydrolases, while Class B enzymes are metallo- β -lactamases (MBLs) that require zinc for activity.[13]

The activity of vaborbactam is primarily directed against Class A and Class C enzymes.[3][9] [10][14]

- Class A: Vaborbactam is a highly potent inhibitor of Class A carbapenemases, most notably KPC-2 and KPC-3.[3][15][16] It also demonstrates inhibitory activity against other common Class A enzymes such as CTX-M, SHV, and TEM extended-spectrum β-lactamases (ESBLs).[10][15]
- Class C: Vaborbactam inhibits a variety of Class C enzymes (AmpC cephalosporinases), such as P99, MIR, and FOX.[10][15]
- Class D and B: Vaborbactam exhibits poor to no activity against Class D serine oxacillinases (OXA-type carbapenemases) and is not active against Class B metallo-β-lactamases (e.g., NDM, VIM, IMP).[3][6][15]





Figure 3: Broth Microdilution MIC Workflow Start: **Bacterial Isolate** 2. Prepare Microtiter Plate 1. Prepare Inoculum (Serial dilutions of Meropenem (0.5 McFarland Standard) + fixed 8 μg/mL Vaborbactam) 3. Inoculate Plates (Final conc. ~5x10^5 CFU/mL) 4. Incubate (35°C for 16-20h) 5. Read Plates (Determine lowest concentration with no visible growth) Result: MIC Value

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References

- 1. Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Biochemical Activity of Vaborbactam PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Classification and applicability of new beta-lactamase inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. bmj.com [bmj.com]
- 8. jmilabs.com [jmilabs.com]
- 9. mdpi.com [mdpi.com]
- 10. Structural Basis and Binding Kinetics of Vaborbactam in Class A β-Lactamase Inhibition -PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. streck.com [streck.com]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. Determination of MIC and disk diffusion quality control guidelines for meropenem-vaborbactam, a novel carbapenem/boronic acid β-lactamase inhibitor combination PubMed [pubmed.ncbi.nlm.nih.gov]
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